(R)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid
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Overview
Description
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzyl bromide and benzyl alcohol.
Formation of Benzyl Ether: Benzyl alcohol is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form benzyl ether.
Oxidation: The benzyl ether is then oxidized using an oxidizing agent like potassium permanganate to form the corresponding benzyl ketone.
Chiral Synthesis: The chiral center is introduced using a chiral catalyst or chiral auxiliary to ensure the formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve yield and efficiency.
Purification: Using methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl groups can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzyl Acetate: A structurally similar compound with different functional groups.
Benzyl Alcohol: A simpler compound with a similar benzyl group.
Uniqueness
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific chiral center and the presence of both benzyl and benzyloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18O4 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2R)-2-benzyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C18H18O4/c19-17(22-13-15-9-5-2-6-10-15)12-16(18(20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,21)/t16-/m1/s1 |
InChI Key |
IXRANBYGBCKBMM-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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